2-(2-Phenylmethoxyphenyl)-1,3-dithiane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)-1,3-dithiane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS2/c1-2-7-14(8-3-1)13-18-16-10-5-4-9-15(16)17-19-11-6-12-20-17/h1-5,7-10,17H,6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZQQSCOXRGBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Phenylmethoxyphenyl 1,3 Dithiane and Analogous Aromatic 1,3 Dithianes
Direct Thioacetalization of Carbonyl Precursors
Direct thioacetalization involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with 1,3-propanedithiol (B87085) to form the corresponding 1,3-dithiane (B146892). researchgate.net This transformation is typically catalyzed by an acid.
The reaction between an aldehyde and 1,3-propanedithiol in the presence of a protic acid or a Lewis acid catalyst yields a 2-substituted 1,3-dithiane. youtube.com The most common Brønsted acids for this purpose are hydrochloric acid (HCl) and p-toluenesulfonic acid (PTSA). organic-chemistry.orgorganic-chemistry.org The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the sulfur atoms of 1,3-propanedithiol. The removal of water, often accomplished using a Dean-Stark apparatus, drives the reaction to completion. organic-chemistry.org While effective, these traditional methods can sometimes lead to the formation of linear condensation byproducts. orgsyn.org
A variety of Lewis acids are effective catalysts for the synthesis of 1,3-dithianes from carbonyl compounds. nih.gov These catalysts activate the carbonyl group towards nucleophilic attack by the dithiol.
Boron Trifluoride Etherate (BF₃·OEt₂): This widely used Lewis acid facilitates the formation of thioacetals. nih.govsigmaaldrich.com It is a convenient liquid source of boron trifluoride, which activates the carbonyl compound for reaction with 1,3-propanedithiol. wikipedia.orgheyigasglobal.commedcraveonline.com The reaction is typically carried out in an inert solvent.
Hafnium Trifluoromethanesulfonate (B1224126) (Hf(OTf)₄): This catalyst is highly efficient for the thioacetalization of a broad range of aldehydes and ketones. organic-chemistry.orgorganic-chemistry.org Reactions can be performed at room temperature with very low catalyst loadings (as low as 0.1 mol%), affording high yields in short reaction times. organic-chemistry.orgepfl.ch This method is noted for its mild conditions, which tolerate a variety of sensitive functional groups. organic-chemistry.orgorganic-chemistry.orgresearcher.lifeacs.org
The table below summarizes the use of these Lewis acids in the thioacetalization of aromatic aldehydes.
| Lewis Acid | Typical Substrate | Key Features | Reference |
|---|---|---|---|
| Boron Trifluoride Etherate (BF₃·OEt₂) | Aromatic Aldehydes | Commonly used, effective activator of carbonyls. | nih.govwikipedia.org |
| Hafnium Trifluoromethanesulfonate (Hf(OTf)₄) | Aromatic and Aliphatic Aldehydes/Ketones | Highly efficient, low catalyst loading, mild conditions, tolerates sensitive groups. | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |
Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄), have emerged as green and reusable catalysts for thioacetalization. orientjchem.orgresearchgate.netthieme-connect.dethieme-connect.deresearchgate.netnih.govabo.fi These catalysts offer several advantages, including operational simplicity, non-toxicity, and high yields under mild, often solvent-free, conditions. researchgate.netsid.ir The reaction of aldehydes with 1,3-propanedithiol in the presence of [bmim]HSO₄ can proceed at room temperature, sometimes enhanced by microwave irradiation. researchgate.net The catalyst can often be recovered and reused multiple times without a significant loss of activity. sid.ir
Solvent-free, or neat, reaction conditions represent an environmentally friendly approach to thioacetalization. These reactions are often facilitated by solid-supported catalysts or by microwave irradiation. researchgate.net For instance, tungstophosphoric acid has been shown to be a highly selective catalyst for the thioacetalization of aldehydes and ketones in the absence of a solvent, resulting in excellent yields. organic-chemistry.org Another approach involves using an odorless 1,3-propanedithiol equivalent, such as 3-(1,3-dithian-2-ylidene)-2,4-pentanedione, which reacts with aldehydes upon warming in concentrated hydrochloric acid without the need for an organic solvent. tcichemicals.com
In molecules containing both aldehyde and ketone functionalities, the selective protection of the aldehyde is often necessary. Aldehydes are generally more reactive towards thioacetalization than ketones. figshare.com This inherent difference in reactivity allows for chemoselective protection. Catalytic systems have been developed to enhance this selectivity. For example, hafnium trifluoromethanesulfonate can chemoselectively catalyze the thioacetalization of aromatic aldehydes in the presence of ketones. organic-chemistry.orgresearcher.life Similarly, other catalysts like tetrabutylammonium (B224687) tribromide and MCM-41-supported ruthenium complexes show high chemoselectivity for aldehydes over ketones. researchgate.netresearchgate.net
The following table illustrates the chemoselective thioacetalization of aldehydes in the presence of ketones using different catalytic systems.
| Catalyst | Reaction Conditions | Selectivity | Reference |
|---|---|---|---|
| Hafnium Trifluoromethanesulfonate (Hf(OTf)₄) | Room Temperature | High for aromatic aldehydes over ketones. | organic-chemistry.orgresearcher.life |
| Tetrabutylammonium Tribromide (TBATB) | - | High for aldehydes over ketones. | researchgate.net |
| MCM-41-supported mercapto ruthenium complex | Acetonitrile (B52724) | Selective for aldehydes in the presence of ketones. | researchgate.net |
| 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione | Concentrated HCl, 60 °C | Aldehyde chemoselective. | tcichemicals.com |
Synthesis of Substituted 1,3-Dithianes via 2-Lithio-1,3-dithiane Intermediates
An alternative and powerful method for synthesizing substituted 1,3-dithianes involves the deprotonation of a pre-existing 1,3-dithiane at the C2 position to form a 2-lithio-1,3-dithiane intermediate. This nucleophilic species can then react with various electrophiles. youtube.comslideshare.netacs.org
The parent 1,3-dithiane can be deprotonated using a strong base like n-butyllithium (n-BuLi) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.net The resulting 2-lithio-1,3-dithiane is a potent nucleophile. researchgate.netresearchgate.net This "umpolung" or reversal of polarity of the carbonyl carbon allows for the formation of carbon-carbon bonds through reaction with electrophiles like alkyl halides. youtube.com For instance, reaction with a substituted benzyl (B1604629) halide would yield a 2-substituted-1,3-dithiane. This approach is particularly valuable for creating dithianes with complex substituents that may not be readily available from a corresponding aldehyde. uwindsor.ca Research has also shown that benzenesulfonates of primary alcohols can serve as effective electrophiles for the alkylation of 2-lithio-1,3-dithianes. organic-chemistry.org Furthermore, the reaction of 2-aryl-2-lithio-1,3-dithianes with air can lead to an autooxidative condensation, forming α-thioether ketones. acs.org
Deprotonation with Organolithium Reagents (e.g., n-Butyllithium, Sodium Hexamethyldisilazide)
The generation of the crucial 2-lithio-1,3-dithiane intermediate is most commonly achieved through deprotonation using a strong organolithium base. researchgate.net The pKa of the C-2 proton of 2-phenyl-1,3-dithiane (B1581651) in DMSO is approximately 30.7, indicating its significant acidity for a carbon acid and allowing for deprotonation with suitable strong bases. brynmawr.edu
n-Butyllithium (n-BuLi): This is the most frequently employed reagent for the deprotonation of 1,3-dithianes. organicchemistryguide.comyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures (e.g., -20 °C to -78 °C) to ensure the stability of the resulting lithiated species. researchgate.netuwindsor.ca The deprotonation is generally clean and efficient, providing the 2-lithio-1,3-dithiane in high yield, ready for subsequent reactions. youtube.com
Sodium Hexamethyldisilazide (NaHMDS): As a strong, sterically hindered base, NaHMDS is also effective for the deprotonation of 1,3-dithianes and related carbon acids. orgsyn.orgsci-hub.se Its use can sometimes offer advantages in terms of selectivity or compatibility with certain functional groups. For instance, it has been used in the preparation of 2-acyl-1,3-dithianes. orgsyn.org
The choice of base can be critical, and in some cases, for 2-substituted-1,3-dithianes, a stronger base like tert-butyllithium (B1211817) (t-BuLi) may be required for efficient deprotonation. uwindsor.ca The stability of the resulting 2-lithio-1,3-dithiane is attributed to the stabilizing effect of the adjacent sulfur atoms. uwindsor.ca
Alkylation Reactions of 2-Lithio-1,3-dithiane with Aryl Halides and Alkyl Halides
Once generated, the nucleophilic 2-lithio-1,3-dithiane can participate in a variety of carbon-carbon bond-forming reactions.
Alkylation with Alkyl Halides: The reaction of 2-lithio-1,3-dithiane with primary and secondary alkyl halides is a classic and widely used method for forming new C-C bonds. youtube.com This S_N2 reaction proceeds readily to afford the corresponding 2-alkyl-1,3-dithiane. organicchemistryguide.comyoutube.com This methodology is a cornerstone of the Corey-Seebach reaction. organic-chemistry.org
Table 1: Examples of Alkylation of 2-Lithio-1,3-dithiane with Alkyl Halides
| 2-Lithio-1,3-dithiane Derivative | Alkyl Halide | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Lithio-1,3-dithiane | Iodomethane | 2-Methyl-1,3-dithiane | - | thieme-connect.de |
Arylation with Aryl Halides: The direct reaction of 2-lithio-1,3-dithianes with simple aryl halides is often inefficient. However, modern palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative. nih.govbrynmawr.edu In this approach, a 2-aryl-1,3-dithiane can be deprotonated with a milder base, and the resulting nucleophile undergoes a palladium-catalyzed direct arylation with an aryl bromide. nih.gov This method has been successfully applied to the synthesis of various 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones. nih.gov
Table 2: Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes with Aryl Bromides
| 2-Aryl-1,3-dithiane | Aryl Bromide | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Phenyl-1,3-dithiane | 4-Bromotoluene | 2-Phenyl-2-(p-tolyl)-1,3-dithiane | >80 | nih.gov |
| 2-Phenyl-1,3-dithiane | Bromobenzene | 2,2-Diphenyl-1,3-dithiane | >80 | nih.gov |
The yields reported are for the 2,2-diaryl-1,3-dithiane product.
Reactions with Arenesulfonates of Primary Alcohols
An effective alternative to using alkyl halides for the alkylation of 2-lithio-1,3-dithianes involves the use of arenesulfonates of primary alcohols. organic-chemistry.orgorganic-chemistry.org Benzenesulfonates of primary alcohols have been found to react smoothly with lithio derivatives of both 1,3-dithiane and 2-phenyl-1,3-dithiane at room temperature, affording 2-alkyl derivatives in high yields. organic-chemistry.org This reaction is thought to be facilitated by the formation of an ate-complex with the sulfonate salt, which stabilizes the intermediate. organic-chemistry.org
The general procedure involves preparing the 2-lithio-1,3-dithiane in a mixture of tetrahydrofuran and hexane (B92381), followed by the addition of the arenesulfonate and stirring at room temperature. organic-chemistry.org
Table 3: Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates
| 2-Lithio-1,3-dithiane Derivative | Arenesulfonate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Lithio-1,3-dithiane | n-Hexyl benzenesulfonate | 2-Hexyl-1,3-dithiane | 85 | organic-chemistry.org |
| 2-Lithio-1,3-dithiane | n-Octyl benzenesulfonate | 2-Octyl-1,3-dithiane | 88 | organic-chemistry.org |
Adapted from Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synlett, 1976(07), 476–477.
Alternative Synthetic Routes to 2-Aryl-1,3-Dithiane Derivatives
Besides the alkylation and arylation of a pre-formed dithiane ring, 2-aryl-1,3-dithianes can be synthesized through other routes, most notably by the direct thioacetalization of an appropriate aldehyde.
The reaction of an aryl aldehyde with 1,3-propanedithiol in the presence of an acid catalyst is a common and efficient method for the preparation of 2-aryl-1,3-dithianes. thieme-connect.deresearchgate.net Various catalysts can be employed, including Brønsted acids and Lewis acids. For example, copper-catalyzed reaction of aldehydes with 1,3-propanedithiol under solvent-free conditions has been reported to give quantitative yields of the corresponding 2-aryl-1,3-dithianes in a very short reaction time. nih.gov
Another innovative approach involves the direct dithioacetalization of unactivated alkynes using the non-thiolic and odorless reagent 2-chloro-1,3-dithiane. rsc.org This alcohol-mediated process provides Markovnikov-selective 1,3-dithianes in good to excellent yields under mild conditions. rsc.org
Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of 2-aryl-1,3-dithianes, offering a modern and versatile strategy. brynmawr.edu
Synthetic Utility and Applications of 2 2 Phenylmethoxyphenyl 1,3 Dithiane Derivatives in Complex Molecule Synthesis
Role as Masked Carbonyl Equivalents in Multi-Step Organic Synthesis
The cornerstone of 1,3-dithiane (B146892) chemistry is its function as a masked acyl anion equivalent, famously developed in what is now known as the Corey-Seebach reaction. organic-chemistry.orgwikipedia.org Normally, a carbonyl carbon is electrophilic. However, when an aldehyde, such as 2-(phenylmethoxy)benzaldehyde, is converted into its corresponding 1,3-dithiane derivative, 2-(2-Phenylmethoxyphenyl)-1,3-dithiane, the proton at the C-2 position of the dithiane ring becomes acidic (pKa ≈ 31 in DMSO for 2-aryl derivatives). yale.eduyoutube.com
This acidity allows for deprotonation by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. nih.govegyankosh.ac.in The resulting 2-lithio-1,3-dithiane is a potent carbon nucleophile—effectively an acyl anion equivalent. wikipedia.orgchempedia.info This nucleophile can then react with a wide range of electrophiles to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.org Common electrophiles include alkyl halides, epoxides, and other carbonyl compounds. nih.govuwindsor.ca
Following the formation of the new C-C bond, the 2,2-disubstituted dithiane can be hydrolyzed to unmask the carbonyl group, yielding a ketone. yale.edu This hydrolysis step often requires specific reagents, such as mercury(II) salts, or oxidative methods using reagents like N-bromosuccinimide (NBS) or Selectfluor®, due to the stability of the dithioacetal. organic-chemistry.orgnih.gov This three-step sequence—dithiane formation, deprotonation-alkylation, and hydrolysis—provides a powerful method for synthesizing ketones that would be otherwise difficult to access. youtube.com
| Step | Transformation | Typical Reagents | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | Deprotonation | n-Butyllithium (n-BuLi) in THF, -30 °C | 2-Lithio-2-(2-phenylmethoxyphenyl)-1,3-dithiane | Formation of the nucleophilic acyl anion equivalent. |
| 2 | Alkylation | Alkyl halide (e.g., R-X) | 2-Alkyl-2-(2-phenylmethoxyphenyl)-1,3-dithiane | Formation of a new C-C bond via nucleophilic substitution. uwindsor.ca |
| 3 | Hydrolysis (Deprotection) | HgCl2, H2O/CH3CN or NBS, H2O | Ketone (Ar-CO-R) | Unmasking of the carbonyl group to reveal the final ketone product. nih.gov |
Applications in Natural Product Total Synthesis
The umpolung strategy using 1,3-dithianes is a powerful tool for the construction of complex molecular architectures and has been extensively applied in the total synthesis of natural products. uwindsor.caresearchgate.net Dithiane-based synthons serve as linchpins to connect complex fragments, providing a robust method for C-C bond formation. researchgate.net While a specific published total synthesis utilizing this compound has not been identified, its role can be understood from syntheses employing structurally similar 2-aryl-1,3-dithianes.
The subject compound is a synthon for a 2-(phenylmethoxy)benzoyl group. The phenylmethoxy (benzyloxy) moiety is a standard protecting group for a phenol, stable to the strongly basic conditions used for dithiane metalation. Therefore, this compound could be used to introduce a protected 2-hydroxybenzoyl unit into a molecule. After alkylation and hydrolysis to the ketone, a subsequent deprotection step (e.g., hydrogenolysis of the benzyl (B1604629) ether) would reveal a 2-hydroxyketone, a common structural motif in natural products. This strategy allows for the late-stage introduction of a phenolic ketone, avoiding potential complications from the free hydroxyl group during earlier synthetic steps. The versatility of dithiane chemistry has been demonstrated in the synthesis of a wide range of natural products, including serricornin and echinolone. uwindsor.ca
Derivatization to Other Functional Groups
Beyond their primary role as masked ketones, 2,2-disubstituted 1,3-dithianes, formed from the alkylation of this compound, can be converted into other valuable functional groups.
Conversion to Geminal Difluoromethanes
The transformation of a carbonyl or its equivalent into a geminal difluoromethylene group is of significant interest in medicinal chemistry, as the CF₂ group can act as a stable, non-hydrolyzable mimic of a ketone or ether oxygen. A direct conversion of 1,3-dithianes to geminal difluorides has been reported. Research has shown that 2-alkyl-1,3-dithiane derivatives can be treated with bromine trifluoride (BrF₃) to yield the corresponding 1,1-difluoromethyl alkanes in good yields. organic-chemistry.org This reaction proceeds well for derivatives formed from primary alkyl halides. organic-chemistry.org Similarly, other fluorinating agents like Selectfluor® in combination with pyridinium polyhydrogen fluoride have been used to convert 2,2-diaryl-1,3-dithiolanes into gem-difluoro compounds, a principle that extends to dithianes. researchgate.net
Transformation to Esters
A 2,2-disubstituted 1,3-dithiane can also serve as a precursor to an ester. One efficient synthetic route involves two sequential steps. First, the dithiane is hydrolyzed under standard conditions to yield the corresponding ketone. Second, the resulting ketone undergoes a Baeyer-Villiger oxidation. This reaction uses a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to insert an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. The regioselectivity of the oxygen insertion is predictable based on the migratory aptitude of the groups attached to the carbonyl. This two-step, one-pot dithiane-to-ester conversion provides a valuable synthetic tool. Other research has focused on the direct oxidation of 2-substituted 1,3-dithianes to generate esters or acids. acs.org
Integration into Combinatorial Chemistry Approaches, including Solid-Phase Synthesis Linkers
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of compounds for drug discovery. illinois.edu A key component of SPOS is the linker, which tethers the growing molecule to an insoluble resin support. The 1,3-dithiane moiety has been ingeniously adapted for use in "safety-catch" linkers. illinois.edu
A safety-catch linker is stable to all reaction conditions used during the synthesis but can be "activated" in a separate chemical step to become labile for cleavage. illinois.edu A dithiane-protected benzoin photolabile linker is a prime example. acs.orgnih.gov In this strategy, a dithiane derivative is incorporated into the linker structure attached to the solid support. The dithiane acts as a protecting group for a ketone, rendering the linker stable. At the end of the synthesis, the dithiane is removed (the activation step) to reveal the ketone. Subsequent irradiation with UV light (photolysis) cleaves the linker, releasing the final product from the resin. illinois.eduacs.org
The this compound scaffold could be readily adapted for such an application. For instance, the phenyl ring could be functionalized with a group (e.g., a hydroxymethyl or carboxyl group) to allow its attachment to a standard solid-phase resin. The dithiane would then serve as the stable, masked carbonyl portion of a safety-catch linker, enabling the synthesis of compound libraries. soton.ac.uk
Comparative Analysis with Other Heterocyclic Synthons (e.g., 1,4-Dithianes)
The synthetic utility of this compound is best understood in the context of other related sulfur heterocycles, such as 1,4-dithianes and 1,3-dithiolanes. While structurally similar, their chemical reactivity and synthetic applications differ significantly.
1,3-Dithianes : As discussed, these are premier C1-synthons, serving as robust acyl anion equivalents. nih.govresearchgate.net Their lithiated intermediates are generally stable and undergo clean reactions with a variety of electrophiles. organic-chemistry.org
1,4-Dithianes : These isomers have been less explored but offer complementary reactivity. They are considered versatile C2-synthons. nih.gov Their chemistry does not rely on the acidity of protons adjacent to both sulfur atoms, but rather on transformations that cleave or reduce the heterocyclic ring to reveal a two-carbon unit. nih.gov
1,3-Dithiolanes : These are the five-membered ring analogues of 1,3-dithianes. While they can also be used as carbonyl protecting groups, they are generally inferior as acyl anion equivalents. Upon treatment with a strong base, lithiated 1,3-dithiolanes are often unstable and prone to fragmentation, which can lead to undesired side reactions. organic-chemistry.org
| Heterocycle | Ring Size | Primary Synthon Type | Anion Stability | Key Synthetic Application |
|---|---|---|---|---|
| 1,3-Dithiane | 6-membered | C1 (Acyl Anion Equivalent) | High | Umpolung reactivity (Corey-Seebach reaction) for ketone and α-hydroxyketone synthesis. organic-chemistry.orgnih.gov |
| 1,4-Dithiane | 6-membered | C2 Synthon | N/A (different reactivity) | Used as a building block for introducing two-carbon units in complex molecules. nih.gov |
| 1,3-Dithiolane | 5-membered | C1 (Acyl Anion Equivalent) | Low (prone to fragmentation) | Primarily used as a carbonyl protecting group; less effective for umpolung strategies. organic-chemistry.org |
Strategies for Deprotection of 2 2 Phenylmethoxyphenyl 1,3 Dithiane and Analogues to Carbonyl Compounds
Oxidative Hydrolysis Methods
Oxidative hydrolysis represents a major class of methods for dithiane deprotection. These techniques typically involve the oxidation of the sulfur atoms, which renders the carbon-sulfur bonds more susceptible to cleavage by water. This approach encompasses a variety of oxidizing agents, ranging from metal-based salts to hypervalent iodine compounds.
Historically, heavy metal salts have been a cornerstone for the cleavage of thioacetals due to the high affinity of soft metals for sulfur.
Mercury(II) Salts: Reagents such as mercury(II) chloride (HgCl₂) combined with mercury(II) oxide (HgO) have been traditionally used. The high affinity of the Hg²⁺ ion for the sulfur atoms of the dithiane facilitates the formation of a Lewis acid-base adduct. organicchemistrydata.org This interaction weakens the C-S bonds, promoting a ring-opening reaction. Subsequent attack by water leads to the formation of a hemithioacetal intermediate, which then hydrolyzes to yield the desired carbonyl compound and a mercury dithiolate complex. organicchemistrydata.orgrsc.org The use of mercury salts is effective but is now largely avoided due to their extreme toxicity.
Lead Tetraacetate (LTA): Lead tetraacetate, Pb(OAc)₄, is a powerful and versatile oxidizing agent used for various transformations, including the cleavage of 1,2-diols and oxidative decarboxylation. organicreactions.orgslideshare.netkoreascience.krnih.gov While its primary application is not dithiane deprotection, its strong oxidizing nature allows it to facilitate the oxidation of sulfides. slideshare.net The mechanism is thought to involve the oxidation of the sulfur atoms, similar to other oxidative methods, which activates the dithiane for subsequent hydrolysis. However, like mercury salts, the high toxicity of lead compounds limits their use in modern synthesis. slideshare.net
Table 1: Deprotection of Dithianes using Metal-Based Oxidants This table is representative of typical conditions reported in the literature for thioacetal deprotection and may not represent specific experiments on 2-(2-Phenylmethoxyphenyl)-1,3-dithiane.
| Reagent | Typical Conditions | General Substrate Scope | Key Considerations |
|---|---|---|---|
| HgCl₂ / HgO | Aqueous acetonitrile (B52724) or acetone (B3395972), room temperature | Wide range of dithianes | Highly toxic, stoichiometric amounts required, disposal issues |
| Lead Tetraacetate (LTA) | Acetic acid or aprotic solvents (e.g., benzene), room temperature | General oxidant, less common for dithianes | Highly toxic, hygroscopic, requires careful handling |
Halogen-based reagents provide an alternative route for oxidative hydrolysis, often under milder conditions than heavy metal salts.
N -Bromosuccinimide (NBS): NBS is a common reagent for various oxidative transformations and radical reactions. wikipedia.orgacs.org For dithiane deprotection, NBS acts as an electrophilic bromine source. The reaction is typically carried out in an aqueous solvent system, such as acetone/water. The proposed mechanism involves the initial attack of the sulfur atom on the bromine of NBS, forming a sulfonium (B1226848) species. This intermediate is then attacked by water, leading to hydrolysis and regeneration of the carbonyl compound. wikipedia.org This method has been used in the development of reaction-based fluorometric analysis for NBS, where the oxidative cleavage of a dithiane derivative releases a fluorescent aldehyde. masterorganicchemistry.com
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS): This polymeric reagent, along with its non-polymeric analogue N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA), serves as a stable, solid, and effective source of bromine. rsc.org While primarily reported as a catalyst for the synthesis of benzimidazoles and benzodiazepines, its properties make it a viable candidate for oxidative reactions. rsc.org These reagents are noted for their ability to facilitate reactions involving aldehydes and ketones under mild conditions. Their application in dithiane deprotection would proceed via a mechanism analogous to that of NBS, where they act as a source of electrophilic halogen to activate the thioacetal for hydrolysis. The solid nature of these reagents can simplify reaction workup and purification.
Table 2: Deprotection of Dithianes using Halogen-Based Reagents This table is representative of typical conditions reported in the literature and may not represent specific experiments on this compound.
| Reagent | Typical Conditions | General Substrate Scope | Key Considerations |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Aqueous acetone or acetonitrile, often with silver nitrate (B79036) | Effective for a variety of dithianes | Can sometimes lead to side reactions (e.g., bromination of aromatic rings) |
| Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) | Room temperature, various solvents | Used as a catalyst for various syntheses; potential for oxidative deprotections | Stable, solid reagent, potentially reusable |
Hypervalent iodine reagents have emerged as mild, efficient, and less toxic alternatives to heavy metal oxidants for a wide range of transformations, including dithiane deprotection. nih.gov
o -Iodoxybenzoic acid (IBX): IBX is a versatile oxidizing agent that can be used to cleave thioacetals under neutral conditions. organic-chemistry.org The reaction is often performed in the presence of a phase-transfer catalyst or a co-solvent system like β-cyclodextrin in water to improve solubility and efficiency. organic-chemistry.org IBX is known to be effective for the cleavage of dithianes, among other reactions with heteroatom-containing substrates. organic-chemistry.org The mechanism is believed to involve initial coordination of the sulfur atoms to the iodine center, followed by oxidative cleavage. fiveable.me
Bis(trifluoroacetoxy)iodobenzene (PIFA): PIFA is another powerful hypervalent iodine reagent used for oxidative deprotection. It has proven particularly effective for the deprotection of dithianes in complex molecules, such as alkaloids, where other functional groups like tertiary amines are present. The procedure often involves the portionwise addition of PIFA in an aqueous solvent system. The presence of trifluoroacetic acid can be beneficial, and the method is valued for its high yields and clean conversion, even with labile substrates.
Table 3: Deprotection of Dithianes using Hypervalent Iodine Reagents This table is representative of typical conditions reported in the literature and may not represent specific experiments on this compound.
| Reagent | Typical Conditions | General Substrate Scope | Key Considerations |
|---|---|---|---|
| o-Iodoxybenzoic acid (IBX) | DMSO or with β-cyclodextrin in water, room temperature | Wide range of thioacetals, neutral conditions | IBX has low solubility in many common solvents |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | Aqueous acetonitrile or THF, room temperature | Effective for complex and sensitive substrates, including alkaloids | Releases trifluoroacetic acid, which can affect acid-sensitive groups |
In a push towards greener and more sustainable chemistry, a mild and efficient protocol for dithiane deprotection has been developed using 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine (I₂). slideshare.netkoreascience.kr This reaction is often conducted in an aqueous micellar system using a surfactant like sodium dodecyl sulfate (B86663) (SDS) to enhance the solubility of organic substrates. koreascience.krnih.gov The method operates under neutral conditions and shows excellent functional group tolerance, leaving groups such as benzyl (B1604629) ethers and various amine protecting groups intact without overoxidation. organic-chemistry.orgkoreascience.kr This system avoids the use of hazardous heavy metals and toxic reagents, making it an environmentally friendly alternative. koreascience.kr The combination of iodine and hydrogen peroxide is crucial for the reaction's efficiency, with yields often being very high and reaction times short. koreascience.kr
Acid-Catalyzed Hydrolysis and Transthioacetalization
While dithianes are generally stable to many acidic conditions, specific acid systems can be employed to effect their hydrolysis, often through a transthioacetalization mechanism.
A simple and convenient method for the deprotection of dithianes involves the use of a mixture of polyphosphoric acid (PPA) and acetic acid. organicreactions.org PPA is a strong dehydrating agent and a moderately strong acid, often used in cyclization and acylation reactions. In this deprotection protocol, reactions are typically run at mild temperatures (20-45 °C). organicreactions.org Research has shown that the presence of acetic acid is critical for the reaction to proceed efficiently; using PPA alone results in very low yields. organicreactions.org While the precise mechanism is still under investigation, it is believed that an interaction between PPA and acetic acid generates a reactive intermediate that promotes the deprotection. organicreactions.org This method is advantageous due to the low cost, safety, and ready availability of the reagents. organicreactions.org
Table 4: Deprotection of Dithianes using Acid-Catalyzed Hydrolysis This table is representative of typical conditions reported in the literature and may not represent specific experiments on this compound.
| Reagent System | Typical Conditions | General Substrate Scope | Key Considerations |
|---|---|---|---|
| Polyphosphoric Acid (PPA) / Acetic Acid | 20-45 °C, neat or with minimal solvent | Effective for both dithianes and dithiolanes | Workup involves hydrolysis of PPA with water; acetic acid is essential for high yields |
Catalysis by Various Brønsted and Lewis Acids (e.g., p-Toluenesulfonic Acid, Yttrium Triflate)
The cleavage of the carbon-sulfur bonds in 1,3-dithianes can be effectively achieved using a variety of Brønsted and Lewis acids. These catalysts activate the thioacetal moiety, facilitating its hydrolysis to the parent carbonyl compound.
p-Toluenesulfonic Acid (p-TSA): A common Brønsted acid, p-toluenesulfonic acid, is frequently employed for the protection of carbonyls as dithianes. organic-chemistry.org For the deprotection reaction, p-TSA in combination with other reagents or under specific conditions can facilitate the removal of the dithiane group. While often used for the formation of dithianes, its application in deprotection typically involves driving the equilibrium towards the carbonyl compound, for instance, by using an excess of a ketone as a scavenger for the dithiol.
Yttrium Triflate (Y(OTf)₃): Yttrium triflate has emerged as a powerful and efficient Lewis acid catalyst for various organic transformations, including the formation and deprotection of dithianes. organic-chemistry.orgresearchgate.net It is particularly noted for its ability to catalyze the chemoselective protection of aldehydes in the presence of ketones. organic-chemistry.org For deprotection, yttrium triflate's strong Lewis acidity promotes the cleavage of the C-S bonds. The reaction can often be carried out under mild conditions. organic-chemistry.orgresearchgate.net Studies on the protection of carbonyl compounds using a catalytic amount of yttrium triflate (5 mol%) with 1,3-propanedithiol (B87085) have shown high yields at room temperature, suggesting that altering the reaction conditions, such as the addition of a water source, could favor the deprotection process. organic-chemistry.org
The table below summarizes the use of acidic catalysts in dithiane chemistry.
| Catalyst | Type | Application | Key Features |
| p-Toluenesulfonic Acid | Brønsted Acid | Protection/Deprotection | Readily available, often used in conjunction with other reagents for deprotection. organic-chemistry.org |
| Yttrium Triflate | Lewis Acid | Protection/Deprotection | Highly efficient, enables chemoselective reactions, and can be recycled. organic-chemistry.org |
Photochemical Deprotection Methodologies
Photochemical methods offer a mild and often selective alternative for the deprotection of 1,3-dithianes. These reactions are typically initiated by a photosensitizer that, upon excitation, participates in an electron transfer process with the dithiane.
Research on the photodeprotection of 2-aryl-1,3-dithianes using a 2,4,6-triphenylthiapyrylium cation as a sensitizer (B1316253) has provided significant mechanistic insights. conicet.gov.arresearchgate.net The process is initiated by an extremely fast electron transfer from the dithiane to the triplet excited state of the sensitizer. conicet.gov.arnih.gov This results in the formation of a dithiane radical cation. A key finding is that the decay of this radical cation is not dependent on the presence of water or oxygen, indicating a favorable unimolecular fragmentation pathway. conicet.gov.arnih.gov This fragmentation involves the cleavage of a C-S bond to form a distonic radical cation species. conicet.gov.arnih.gov
The general mechanism for the photochemical deprotection is outlined below:
Excitation of the sensitizer (Sens) by light.
Electron transfer from the dithiane to the excited sensitizer to form a dithiane radical cation and the sensitizer radical anion.
Unimolecular fragmentation of the dithiane radical cation.
Reaction with superoxide (B77818) anion to yield the carbonyl compound.
The table below presents data from a study on the photodeprotection of 2-phenyl-1,3-dithiane (B1581651). conicet.gov.ar
| Entry | Conditions | Conversion (%) | Benzaldehyde Yield (%) |
| 1 | Air-saturated solvent, 2h irradiation | >95 | 42 |
| 2 | Nitrogen atmosphere, 2h irradiation | <5 | - |
| 3 | Sealed tube, 2h irradiation | - | 55 (GC-MS) |
| 4 | Presence of p-benzoquinone | - | Partially inhibited |
Solvent-Free Deprotection Conditions
Solvent-free, or solid-state, reaction conditions are gaining increasing attention in organic synthesis due to their environmental benefits, reduced pollution, lower costs, and operational simplicity. arkat-usa.org Several methods have been developed for the deprotection of 1,3-dithianes under these conditions.
One highly efficient method involves the use of mercury(II) nitrate trihydrate. nih.gov In this procedure, the dithiane substrate is ground with the mercury salt in a mortar and pestle at room temperature. nih.gov The reaction is typically very fast, with completion times ranging from 1 to 4 minutes, and affords the corresponding carbonyl compounds in high yields. nih.gov The presence of functional groups like nitro and methoxy (B1213986) on the aromatic ring can influence the reaction time. nih.gov
Another approach utilizes copper(II) nitrate trihydrate in the presence of montmorillonite (B579905) K10 clay, with the reaction being facilitated by sonic waves at room temperature. researchgate.net This method has been successfully applied to the deprotection of dithianes derived from both aromatic and aliphatic aldehydes and ketones. researchgate.net
Furthermore, a combination of benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) and aluminum chloride has been shown to effectively deprotect 1,3-dithianes under solvent-free conditions by grinding the reagents together. researchgate.net
The table below showcases examples of solvent-free deprotection of 1,3-dithianes.
| Reagent System | Conditions | Reaction Time | Yield (%) |
| Hg(NO₃)₂·3H₂O | Grinding, room temp. | 1-4 min | High |
| Cu(NO₃)₂·2.5H₂O / K10 clay | Sonication, room temp. | - | Excellent |
| Benzyltriphenylphosphonium peroxymonosulfate / AlCl₃ | Grinding, room temp. | 5-20 min | High |
Chemoselective Deprotection in Polyfunctional Organic Molecules
The development of methods for the chemoselective deprotection of 1,3-dithianes is of paramount importance in the synthesis of complex, polyfunctional molecules. The goal is to regenerate the carbonyl group without affecting other sensitive functional groups present in the molecule.
Several reagents and conditions have been identified that exhibit high chemoselectivity. For instance, the use of Dess-Martin periodinane (DMP) has been reported for the mild and selective removal of thioacetals and thioketals. nih.gov This protocol is compatible with a wide array of functional groups that might be susceptible to oxidation. nih.gov
Another example involves the oxidative deprotection of dithiane-containing alkaloids using bis(trifluoroacetoxy)iodobenzene. organic-chemistry.org This method is particularly useful for labile alkaloids and proceeds cleanly to generate the corresponding ketoamines. organic-chemistry.org The presence of tertiary amines in the alkaloid structures presents a challenge, as they can be reactive towards many reagents used for dithiane deprotection. organic-chemistry.org The use of bis(trifluoroacetoxy)iodobenzene under aqueous conditions has proven to be a robust solution for this synthetic problem. organic-chemistry.org
The ability of certain Lewis acids, like yttrium triflate, to catalyze the protection of aldehydes chemoselectively in the presence of ketones also implies that the reverse reaction, deprotection, can be fine-tuned to achieve selectivity. organic-chemistry.org By carefully controlling the reaction conditions, it is possible to selectively deprotect a dithiane derived from an aldehyde while leaving a dithiane derived from a ketone intact, or to deprotect a dithiane in the presence of other acid-labile protecting groups.
The table below highlights reagents used for chemoselective deprotection.
| Reagent | Key Features |
| Dess-Martin Periodinane (DMP) | Mild conditions, compatible with a wide range of functional groups. nih.gov |
| Bis(trifluoroacetoxy)iodobenzene | Effective for deprotecting dithianes in complex and labile molecules like alkaloids. organic-chemistry.org |
| Yttrium Triflate | Potential for chemoselective deprotection based on substrate reactivity. organic-chemistry.org |
Analytical and Spectroscopic Methodologies for Characterization and Reaction Monitoring of 2 2 Phenylmethoxyphenyl 1,3 Dithiane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the characterization of 2-(2-phenylmethoxyphenyl)-1,3-dithiane, both ¹H and ¹³C NMR are indispensable.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the dithiane ring, the benzyloxy group, and the two phenyl rings.
The chemical shifts (δ) are influenced by the electron density around the proton. Protons on the dithiane ring will appear in the aliphatic region, while those on the aromatic rings will be in the downfield aromatic region. The benzylic protons (O-CH₂-Ph) will have a characteristic shift due to the adjacent oxygen and phenyl group.
Based on data from analogous compounds like 2-phenyl-1,3-dithiane (B1581651) and various benzyloxyphenyl derivatives, a predicted ¹H NMR spectrum for the title compound in a common solvent like deuterochloroform (CDCl₃) can be estimated. cdnsciencepub.comchemicalbook.comnih.gov The multiplicity of each signal (singlet, doublet, triplet, multiplet) arises from spin-spin coupling with neighboring protons and provides valuable connectivity information.
Predicted ¹H NMR Data for this compound
This table is a representation of expected values based on analogous compounds and established chemical shift principles.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Dithiane C5-H₂ (equatorial & axial) | 1.90 - 2.20 | Multiplet | Protons on the central carbon of the propane-1,3-dithiol backbone. |
| Dithiane C4/C6-H₂ (equatorial & axial) | 2.85 - 3.10 | Multiplet | Protons adjacent to the sulfur atoms. |
| O-CH₂ (Benzylic) | 5.10 - 5.20 | Singlet | The two benzylic protons are chemically equivalent and have no adjacent protons to couple with. |
| Dithiane C2-H (Acetal) | 5.15 - 5.25 | Singlet | The single proton at the dithiane acetal (B89532) carbon, deshielded by two sulfur atoms and an aromatic ring. |
| Aromatic Protons (Ar-H) | 6.90 - 7.60 | Multiplets | A complex series of overlapping signals from the 14 aromatic protons on the two phenyl rings. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms). libretexts.org Spectra are typically recorded with broadband proton decoupling, meaning each carbon signal appears as a singlet. ox.ac.uk
For this compound, distinct signals are expected for the carbons of the dithiane ring, the benzylic carbon, and the carbons of the aromatic rings. The chemical shifts for dithiane carbons are typically found in the range of 25-55 ppm. The benzylic carbon (O-CH₂) will appear around 70 ppm, while the aromatic carbons will resonate in the 110-160 ppm region. The acetal carbon (C2 of the dithiane ring) is significantly deshielded by the two sulfur atoms and will appear further downfield than the other aliphatic carbons. sigmaaldrich.com
Predicted ¹³C NMR Data for this compound
This table is a representation of expected values based on analogous compounds and established chemical shift principles.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Dithiane C5 | 25 - 27 |
| Dithiane C4/C6 | 32 - 34 |
| Dithiane C2 (Acetal) | 45 - 55 |
| O-CH₂ (Benzylic) | 70 - 72 |
| Aromatic Carbons (Ar-C) | 110 - 160 |
Gel-Phase NMR for Solid-Phase Reaction Monitoring
In modern synthetic chemistry, reactions are often performed on a solid polymer support (solid-phase synthesis). Monitoring the progress of these reactions requires specialized techniques. Gel-phase NMR is a powerful, non-invasive method for analyzing molecules while they are still attached to the resin beads. acs.org The resin, swollen in a suitable deuterated solvent, allows for sufficient molecular mobility to acquire high-resolution NMR spectra. acs.org
For the synthesis of derivatives of this compound on a solid support, gel-phase NMR could be used to:
Confirm the successful loading of a starting material onto the resin.
Monitor the conversion of functional groups in subsequent reaction steps.
Assess the stability of the dithiane moiety and other functional groups to the reaction conditions.
Optimize reaction times and conditions without the need for cleavage and analysis of multiple small samples.
This technique is particularly advantageous as it provides detailed structural information about the resin-bound intermediate, which is often not possible with other methods like colorimetric assays. acs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key structural features.
The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretches from the dithiane and benzylic groups are found just below 3000 cm⁻¹. A key indicator of the ether linkage (C-O-C) is the strong C-O stretching band, which typically appears in the 1250-1050 cm⁻¹ range. The C-S bonds of the dithiane ring exhibit weaker absorptions in the fingerprint region, generally between 800-600 cm⁻¹. nist.govnist.gov
Characteristic IR Absorption Bands for this compound
This table is a representation of expected absorption frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Bending | 1600 & 1475 | Medium to Strong |
| C-O-C Stretch (Ether) | 1250 - 1050 | Strong |
| C-S Stretch (Dithiane) | 800 - 600 | Weak to Medium |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. chemguide.co.uk For this compound (Molecular Formula: C₁₇H₁₈OS₂), the exact molecular weight is approximately 302.08 g/mol .
In an electron ionization (EI) mass spectrum, the parent molecule loses an electron to form a molecular ion (M⁺), which would be observed at m/z ≈ 302. This molecular ion is often unstable and breaks apart into smaller, charged fragments. aminer.org The pattern of these fragments is a unique fingerprint of the molecule.
Expected fragmentation pathways for this compound could include:
α-Cleavage: Cleavage of bonds adjacent to the sulfur atoms.
Ring Cleavage: Fragmentation of the dithiane ring itself. utk.edu
Benzylic Cleavage: Loss of the phenyl group or the entire benzyloxyphenyl group. A prominent peak at m/z 91, corresponding to the benzyl (B1604629) cation [C₇H₇]⁺, is a common feature for compounds containing a benzyl group.
Cleavage of the ether bond.
High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision (typically to four decimal places), which allows for the unambiguous determination of the molecular formula.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.
For this compound (C₁₇H₁₈OS₂), the theoretical elemental composition would be:
Carbon (C): 67.51%
Hydrogen (H): 6.00%
Oxygen (O): 5.29%
Sulfur (S): 21.20%
Obtaining experimental results that are within ±0.4% of these theoretical values is a standard criterion for confirming the purity and identity of a newly synthesized compound.
X-ray Crystallography for Structural Elucidation of Dithiane Derivatives
X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. In the study of this compound and its derivatives, single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding their chemical reactivity and structure-activity relationships. nih.gov The crystal structure reveals the conformation of the dithiane ring, typically a chair conformation, and the orientation of the substituents. researchgate.net
The analysis of several aryl-1,3-dithiane derivatives has shown that the molecules often adopt very similar conformations in the solid state. researchgate.net For instance, in a series of 2-aryl-1,3-dithianes, the aryl ring was found to lie on an approximate mirror plane that bisects the dithiane ring. researchgate.netuum.edu.my These experimentally determined structures are often consistent with energy-minimized theoretical structures. researchgate.net Intermolecular interactions, such as C–H···π, C–H···S, and in the case of halogenated derivatives, C–Cl···π interactions, play a significant role in the molecular packing within the crystal lattice. researchgate.net
The crystallographic data for a representative 2-aryl-1,3-dithiane derivative are summarized in the table below. This data provides a foundational understanding of the structural parameters that can be expected for this class of compounds.
| Parameter | Value | Reference |
|---|---|---|
| Compound | 2-(4-methylphenyl)-1,3-dithiane | researchgate.net |
| Molecular Formula | C11H14S2 | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| a (Å) | 9.826(2) | researchgate.net |
| b (Å) | 10.323(2) | researchgate.net |
| c (Å) | 11.085(2) | researchgate.net |
| β (°) | 105.47(3) | researchgate.net |
| Volume (ų) | 1084.7(4) | researchgate.net |
| Dithiane Ring Conformation | Chair | researchgate.net |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable tools for the purification and assessment of the purity of this compound and its derivatives. The choice of the specific technique and conditions depends on the scale of the separation and the physicochemical properties of the compounds of interest.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. wisc.edu For dithiane derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity. utdallas.edu
The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. utdallas.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. wisc.edu Non-polar compounds generally have higher Rf values, while polar compounds have lower Rf values. wisc.edu The ideal Rf value for a target compound for good separation in subsequent column chromatography is typically between 0.2 and 0.4. researchgate.netbiotage.com The choice of eluent is critical, and often a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is used to achieve optimal separation. researchgate.net
An example of a mobile phase used for a dithiane derivative is a mixture of chloroform (B151607) and methanol (B129727) (96:4), which gave an Rf value of 0.4 for the target compound. orgsyn.org
| Compound Type | Stationary Phase | Example Mobile Phase | Typical Rf Range for Purification | Reference |
|---|---|---|---|---|
| 2-Acyl-1,3-dithiane 1-oxide | Silica Gel | CHCl3/MeOH (96:4) | ~0.4 | orgsyn.org |
| General Dithiane Derivatives | Silica Gel | Hexane/Ethyl Acetate mixtures | 0.2 - 0.4 | researchgate.netbiotage.com |
Column Chromatography
For the preparative isolation and purification of this compound and its derivatives, column chromatography is the most widely employed technique. asianpubs.org This method allows for the separation of compounds on a larger scale than TLC. reddit.com The stationary phase is typically silica gel, packed into a glass column. asianpubs.org
The crude reaction mixture is loaded onto the top of the column and eluted with a suitable solvent system, often determined by prior TLC analysis. reddit.com The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation into fractions. Flash chromatography, which uses pressure to increase the flow rate of the mobile phase, is a faster and more efficient variation of column chromatography. orgsyn.org
In the purification of dithiane derivatives, after completion of the reaction, the product is often extracted and then purified by column chromatography on silica gel. asianpubs.org The choice of eluent is crucial for successful separation. For instance, a mixture of chloroform and methanol has been effectively used to purify a dithiane oxide derivative. orgsyn.org
| Compound Type | Stationary Phase | Eluent System Example | Technique | Reference |
|---|---|---|---|---|
| 2-(2,2-dimethylpropanoyl)-1,3-dithiane 1-oxide | Silica Gel | CHCl3/MeOH (96:4) | Flash Chromatography | orgsyn.org |
| General Dithiane Derivatives | Silica Gel | Varies based on TLC (e.g., Hexane/Ethyl Acetate) | Column/Flash Chromatography | asianpubs.orgreddit.com |
Quantitative Colorimetric Tests for Reaction Progress Monitoring
Quantitative colorimetric tests can be a valuable tool for monitoring the progress of reactions involving dithiane derivatives, particularly for reactions where the dithiane is deprotected to reveal a carbonyl group. These assays are often performed in a high-throughput format, such as a 96-well plate, allowing for rapid analysis of multiple samples. illinois.edu
A common strategy for monitoring the deprotection of a dithiane is to quantify the formation of the resulting aldehyde or ketone. The 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) reagent is widely used for this purpose. illinois.edu In an acidic medium, 2,4-DNPH reacts with aldehydes and ketones to form a colored 2,4-dinitrophenylhydrazone adduct, which can be quantified spectrophotometrically. illinois.edu The wavelength for maximum absorbance varies depending on the specific carbonyl compound. illinois.edu
Another colorimetric method for the detection of aldehydes and ketones involves the use of aniline (B41778) and phenylhydrazine (B124118) dyes. illinois.edu These reagents can be used in sensor arrays to differentiate between various aliphatic and aromatic carbonyl compounds based on the distinct color patterns produced. illinois.edu
While direct colorimetric quantification of the dithiane moiety itself is less common, monitoring the appearance of a product or the consumption of a starting material through a colorimetric reaction provides a practical and effective means of tracking reaction progress. For instance, if a reaction involving a dithiane derivative produces a specific byproduct that can be quantified colorimetrically, this can serve as an indirect measure of the reaction's advancement.
| Analyte | Reagent | Principle | Application | Reference |
|---|---|---|---|---|
| Aldehydes/Ketones (from dithiane deprotection) | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Formation of a colored hydrazone adduct in acidic conditions. | Quantification of deprotection product. | illinois.edu |
| Aldehydes/Ketones | Aniline/Phenylhydrazine Dyes | Formation of colored products for pattern-based recognition. | Identification and differentiation of carbonyl products. | illinois.edu |
| Methanol (potential reaction byproduct) | Alcohol Oxidase/Purpald | Enzymatic oxidation of methanol to formaldehyde, followed by reaction with Purpald to form a colored product. | Quantification of a specific reaction byproduct. | nih.gov |
Advanced Research and Future Perspectives in 2 2 Phenylmethoxyphenyl 1,3 Dithiane Chemistry
Development of Novel Catalytic Systems for Dithiane Synthesis and Transformations
The synthesis of 2-(2-Phenylmethoxyphenyl)-1,3-dithiane is typically achieved through the thioacetalization of 2-phenylmethoxybenzaldehyde with 1,3-propanedithiol (B87085). While classic methods often employ strong Brønsted or Lewis acids, contemporary research focuses on developing more efficient, selective, and reusable catalytic systems. organic-chemistry.org
A wide array of catalysts has been investigated for the formation of 1,3-dithianes, many of which are applicable to the synthesis of complex aryl-substituted derivatives. organic-chemistry.org These include metal triflates like yttrium triflate (Y(OTf)₃) and praseodymium triflate (Pr(OTf)₃), which have demonstrated high efficiency and chemoselectivity for protecting aldehydes. organic-chemistry.org Other notable systems involve iodine, perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), and tungstophosphoric acid, which can operate under mild or solvent-free conditions, offering high yields. organic-chemistry.org The development of solid-supported catalysts, such as bentonitic clay or tungstate (B81510) sulfuric acid, represents a significant advance, simplifying product purification through simple filtration and enabling catalyst recycling. researchgate.netresearchgate.net
Transformations of the dithiane moiety, primarily deprotection to regenerate the parent carbonyl, have also seen catalytic innovation. While traditional methods often require harsh or toxic reagents like mercury(II) salts, newer protocols aim for milder conditions. nih.gov Reagents such as bismuth(III) nitrate (B79036) or iron(III) phenanthroline complexes have been explored for oxidative cleavage. nih.gov
| Catalyst | Reaction Conditions | Key Advantages | Typical Yields | Reference |
|---|---|---|---|---|
| Iodine (I₂) | Catalytic amount, mild conditions | Cost-effective, mild, tolerates sensitive groups | Good to Excellent | organic-chemistry.org |
| Tungstate Sulfuric Acid (TSA) | Solvent-free, 80°C | Reusable, environmentally benign, simple work-up | Excellent | researchgate.net |
| Perchloric Acid on Silica Gel (HClO₄-SiO₂) | Solvent-free, room temperature | Highly efficient, reusable catalyst | Excellent | organic-chemistry.org |
| Yttrium Triflate (Y(OTf)₃) | Catalytic amount | High chemoselectivity for aldehydes over ketones | Good to Excellent | organic-chemistry.org |
| Bentonitic Clay | Microwave irradiation, solvent-free | Fast reaction times, green conditions | Good | researchgate.net |
Applications in Asymmetric Synthesis and Chiral Auxiliaries
The field of asymmetric synthesis seeks to control the stereochemical outcome of reactions to produce specific enantiomers of a chiral molecule. wikipedia.org Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com While this compound itself is not chiral, it can serve as a prochiral substrate for asymmetric transformations or be modified to incorporate chiral auxiliaries.
For instance, the C2-proton of the dithiane ring can be abstracted by a strong base to form a nucleophilic lithio-dithiane species. The subsequent reaction of this anion with an electrophile can be rendered stereoselective by using a chiral ligand or a chiral base. More commonly, the aldehyde precursor, 2-phenylmethoxybenzaldehyde, could be reacted with a chiral dithiol to form a chiral dithiane.
Alternatively, chiral auxiliaries can be incorporated into the phenylmethoxyphenyl group. However, a more established application for related structures involves using chiral auxiliaries to direct reactions on the dithiane ring itself. For example, oxazolidinones, pseudoephedrine, and camphorsultam are well-known auxiliaries that can be attached to a molecule to control alkylation or aldol (B89426) reactions with high diastereoselectivity. wikipedia.orgnih.govharvard.edu A hypothetical application could involve attaching a chiral auxiliary to the phenyl ring of the substrate, which could then direct an asymmetric modification at the dithiane's C2 position. The development of such strategies for complex dithianes remains a promising area for future research.
Green Chemistry Approaches in 1,3-Dithiane (B146892) Synthesis and Derivatization
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. researchgate.netfrontiersin.org For the synthesis of this compound, several green approaches are being explored. A primary focus is the replacement of toxic and volatile organic solvents. researchgate.net
Solvent-free, or solid-state, reactions offer a significant green advantage. researchgate.netnih.gov The synthesis of 1,3-dithianes has been successfully performed by grinding the aldehyde and 1,3-propanedithiol with a solid catalyst like tungstate sulfuric acid or under microwave irradiation, often with a mineral support like bentonitic clay. researchgate.netresearchgate.net These methods not only reduce solvent waste but also frequently lead to shorter reaction times and simpler product isolation. researchgate.net Water has also been explored as a green solvent for thioacetalization, sometimes in the presence of a surfactant-type catalyst. organic-chemistry.org
Another key aspect of green chemistry is the use of reusable catalysts. researchgate.net Solid-supported acid catalysts, such as clays (B1170129) or polymers functionalized with sulfonic acid groups, can be easily recovered by filtration and reused multiple times, minimizing waste and cost. organic-chemistry.orgresearchgate.net The development of automated synthesis using such recyclable catalysts further enhances the sustainability of the process. nih.gov
| Parameter | Conventional Method (e.g., p-TsOH in refluxing benzene) | Green Method (e.g., TSA, solvent-free) | Reference |
|---|---|---|---|
| Solvent | Often toxic and volatile (e.g., benzene, toluene) | Solvent-free or water | researchgate.netresearchgate.net |
| Catalyst | Often stoichiometric or non-reusable (e.g., BF₃·OEt₂) | Catalytic, often reusable (e.g., solid acids) | organic-chemistry.orgresearchgate.net |
| Energy Input | Prolonged heating (reflux) | Often room temperature or rapid microwave heating | researchgate.net |
| Work-up | Liquid-liquid extraction, chromatography | Simple filtration | organic-chemistry.orgresearchgate.net |
| Environmental Impact | Higher (solvent waste, hazardous reagents) | Lower (minimal waste, benign conditions) | frontiersin.org |
Integration of 2-(2-Phenylmethoxyphenyl)-1,3-Dithianes in Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netresearchgate.net The synthesis of building blocks like this compound is well-suited for integration into flow systems.
A typical flow setup would involve pumping solutions of 2-phenylmethoxybenzaldehyde and 1,3-propanedithiol through a heated tube or column packed with a solid-supported catalyst (a packed-bed reactor). researchgate.net This approach allows for precise control over reaction time (by adjusting the flow rate) and temperature, often leading to higher yields and purity. durham.ac.uk The use of immobilized reagents and scavengers in-line can enable a "catch-and-release" purification strategy, where the product stream emerging from the reactor is already pure, eliminating the need for traditional work-up procedures. uc.pt
Furthermore, flow chemistry is a cornerstone of automated synthesis platforms. nih.gov An automated system could be designed to perform the multi-step synthesis of a complex target molecule where the formation of the this compound intermediate is one key step. Such platforms can rapidly generate libraries of related compounds for screening purposes by systematically varying starting materials, a process that is significantly more efficient than manual batch synthesis. researchgate.net
Computational Chemistry Applications for Predictive Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and explaining stereochemical outcomes. nih.govsemanticscholar.org For a molecule like this compound, computational studies can provide deep insights.
DFT calculations can be used to model the entire reaction pathway for the formation of the dithiane, identifying the structures of transition states and intermediates. researchgate.net This allows for the rationalization of catalyst activity; for example, by calculating how a Lewis acid catalyst activates the carbonyl group of 2-phenylmethoxybenzaldehyde towards nucleophilic attack by the thiol. nih.gov Conformational analysis of the 1,3-dithiane ring and its substituents can also be performed to understand its stability and reactivity. nih.govresearchgate.net
In the context of asymmetric synthesis, computational models can predict the stereochemical course of a reaction. By calculating the energies of the different diastereomeric transition states that lead to various stereoisomers, researchers can predict which product will be favored and why. rsc.org This predictive power is invaluable for designing new chiral catalysts or auxiliaries. As computational methods become more accurate and efficient, their role in guiding synthetic efforts in complex systems, including those involving intricate dithianes, will continue to expand. nih.govworktribe.com
Q & A
Q. Advanced Research Focus
- Multi-Technique Validation : Combine / NMR, IR, and high-resolution mass spectrometry (HRMS). For ambiguous NOE effects, use X-ray crystallography as a definitive tool .
- Dynamic Effects : Variable-temperature NMR resolves conformational equilibria (e.g., chair-to-chair flipping in dithianes) .
How are 1,3-dithiane derivatives evaluated for biological activity?
Q. Advanced Research Focus
- Insecticidal Screening : Test compounds at 600 µg/mL against Myzus persicae (aphids) in bioassays. Measure lethality rates (e.g., 90% for brominated derivatives) and correlate with substituent electronic profiles (e.g., halogen vs. methoxy groups) .
- Structure-Activity Relationships (SAR) : Modify the phenylmethoxyphenyl group to enhance lipophilicity or hydrogen-bonding capacity.
What are the challenges in achieving enantioselective synthesis of 1,3-dithiane derivatives?
Q. Advanced Research Focus
- Catalyst Design : Develop chiral auxiliaries or organocatalysts (e.g., thiourea-based) to induce asymmetry during thioacetalization or oxidation. Current systems show low enantioselectivity (<5% ee), necessitating iterative optimization .
- Racemization Risks : Monitor optical purity under reaction conditions (e.g., acidic media) using polarimetry or chiral stationary-phase HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
